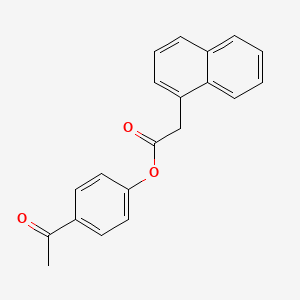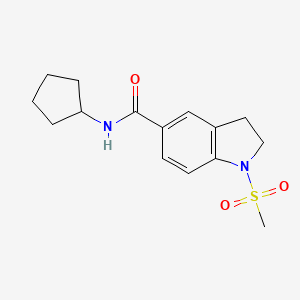
6-bromo-2-(3,4-dimethylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-bromo-2-(3,4-dimethylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'compound X' in scientific literature.
作用機序
The mechanism of action of 6-bromo-2-(3,4-dimethylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are essential for cancer cell growth. This inhibition leads to the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-2-(3,4-dimethylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has several biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis (cell death) in cancer cells, and reduce the production of certain inflammatory cytokines.
実験室実験の利点と制限
One of the significant advantages of using 6-bromo-2-(3,4-dimethylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide in lab experiments is its potent anti-cancer properties. This compound can inhibit the growth of cancer cells at low concentrations, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research on 6-bromo-2-(3,4-dimethylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide. One of the significant directions is the development of new cancer therapies based on this compound. Researchers are also exploring the potential applications of this compound in the treatment of other diseases, such as inflammatory disorders. Additionally, studies are being conducted to improve the solubility of this compound in water, which can enhance its efficacy in vivo.
Conclusion:
In conclusion, 6-bromo-2-(3,4-dimethylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has potent anti-cancer properties and can inhibit the growth of cancer cells. While there are some limitations to using this compound in lab experiments, researchers are exploring various future directions to improve its efficacy and develop new therapies based on this compound.
合成法
The synthesis of 6-bromo-2-(3,4-dimethylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide involves several steps. The starting material is 2-aminobenzoic acid, which is reacted with acetic anhydride to form an acetylated derivative. This derivative is then reacted with 3,4-dimethylphenylamine to form an intermediate product. The intermediate product is then reacted with 6-bromo-2-chloroquinoline to form 6-bromo-2-(3,4-dimethylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide.
科学的研究の応用
6-bromo-2-(3,4-dimethylphenyl)-N-4-pyridinyl-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells.
特性
IUPAC Name |
6-bromo-2-(3,4-dimethylphenyl)-N-pyridin-4-ylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O/c1-14-3-4-16(11-15(14)2)22-13-20(19-12-17(24)5-6-21(19)27-22)23(28)26-18-7-9-25-10-8-18/h3-13H,1-2H3,(H,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGAEIYQKOOWGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NC4=CC=NC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-2-(3,4-dimethylphenyl)-N-(pyridin-4-yl)quinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[(3-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5878134.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-(4-methylphenyl)acetamide](/img/structure/B5878140.png)
![4-{[(2-chlorobenzyl)amino]carbonyl}phenyl acetate](/img/structure/B5878142.png)
![5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5878150.png)
![3,4-diethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5878161.png)
![N-(4-chlorophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5878167.png)
![5-{[3-(2-furyl)acryloyl]amino}isophthalic acid](/img/structure/B5878179.png)

![N-(3-chloro-2-methylphenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5878211.png)
![N-isobutyl-3-[(2-propylpentanoyl)amino]benzamide](/img/structure/B5878218.png)

![ethyl 3-[7-(diethylamino)-2-oxo-2H-chromen-3-yl]-3-oxopropanoate](/img/structure/B5878235.png)

![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5878252.png)